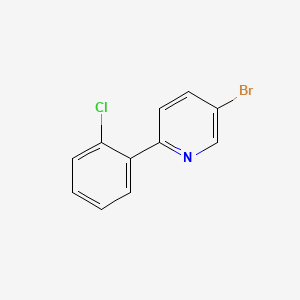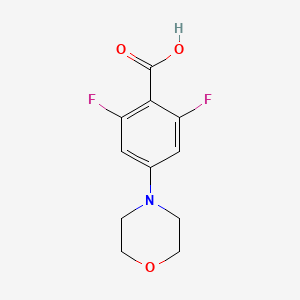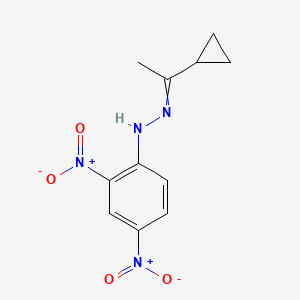
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of both cyclopropyl and dinitrophenyl groups in its structure imparts distinctive chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 1-cyclopropylethylidene hydrazine with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dinitrophenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Substituted phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine: Unique due to the presence of both cyclopropyl and dinitrophenyl groups.
1-(1-Cyclopropylethylidene)-2-(2,4-dichlorophenyl)hydrazine: Similar structure but with dichlorophenyl group.
1-(1-Cyclopropylethylidene)-2-(2,4-dimethylphenyl)hydrazine: Contains dimethylphenyl group instead of dinitrophenyl.
Eigenschaften
CAS-Nummer |
790-13-6 |
|---|---|
Molekularformel |
C11H12N4O4 |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H12N4O4/c1-7(8-2-3-8)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-6,8,13H,2-3H2,1H3 |
InChI-Schlüssel |
ZPMCRUWNTJSZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


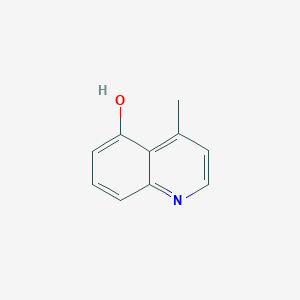
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)



![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
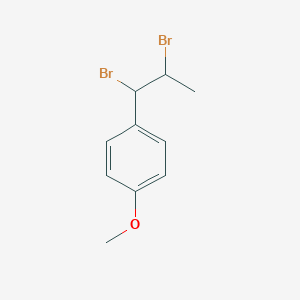
![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
